molecular formula C17H25FN2O2 B1653043 tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate CAS No. 1707713-78-7

tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate

Cat. No.: B1653043
CAS No.: 1707713-78-7
M. Wt: 308.4
InChI Key: OFFWUWAMPKWPLK-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H26FN2O2 It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2-fluorobenzylamine.

    Reaction with tert-Butyl Chloroformate: The piperidine derivative is reacted with tert-butyl chloroformate under controlled conditions to form the tert-butyl ester.

    Amination: The intermediate product is then subjected to amination using 2-fluorobenzylamine to introduce the amino group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and in-line purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a precursor for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are typically studied through biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Comparison: tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate is unique due to the presence of the 2-fluorobenzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.

Properties

IUPAC Name

tert-butyl 4-amino-4-[(2-fluorophenyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-10-8-17(19,9-11-20)12-13-6-4-5-7-14(13)18/h4-7H,8-12,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFWUWAMPKWPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123103
Record name 1-Piperidinecarboxylic acid, 4-amino-4-[(2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707713-78-7
Record name 1-Piperidinecarboxylic acid, 4-amino-4-[(2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707713-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-4-[(2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate
Reactant of Route 3
tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate

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